Triamylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.28e-05 M

Synonyms

Canonical SMILES

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a type of display technology that utilizes organic materials to generate light. Tripentylamine plays a crucial role in OLEDs by functioning as a hole transport material (HTM). Here's how it works:

- OLEDs require the efficient movement of both holes (positively charged carriers) and electrons within the device for light emission to occur.

- Tripentylamine's chemical structure allows it to efficiently capture holes and transport them towards the emissive layer of the OLED []. This ensures a balanced flow of charges, leading to improved device performance.

- Research has shown that TPA derivatives with modified structures can further enhance hole mobility and optimize OLED performance [].

Light-Harvesting Materials in Organic Photovoltaics

Organic photovoltaics (OPVs) are devices that convert light energy into electrical energy. Tripentylamine shows promise in this field due to its light-harvesting properties. Here's the potential:

- TPA derivatives can be designed to absorb specific wavelengths of light []. This allows for the development of OPVs that can efficiently capture a broader range of sunlight, potentially improving their energy conversion efficiency.

- Studies using computational methods have explored the potential of TPA-based dyes for photovoltaic applications. These studies suggest that TPA derivatives can possess properties favorable for efficient light absorption and charge injection, making them promising candidates for OPV development [].

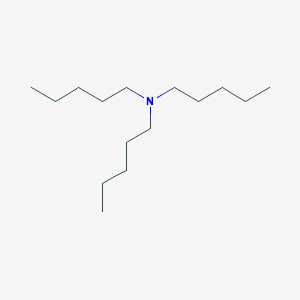

Triamylamine, also known as tri-n-amylamine, is an organic compound with the molecular formula and a molecular weight of approximately 227.43 g/mol. It is a colorless to yellow liquid that exhibits a characteristic amine odor. Triamylamine is classified as a tertiary amine, comprising a mixture of isomers primarily derived from three amyl groups attached to a nitrogen atom. This compound is soluble in organic solvents such as alcohol and ether but is insoluble in water, making it useful in various chemical applications .

Tripentylamine does not have a well-defined mechanism of action in biological systems due to its limited research applications.

Tripentylamine is a flammable liquid with a moderate health hazard.

- Skin and eye irritant: Contact with tripentylamine can irritate skin and eyes [].

- Harmful if swallowed or inhaled: Ingestion or inhalation can cause respiratory problems, nausea, and vomiting [].

- Environmental hazard: Tripentylamine is toxic to aquatic life [].

Safety precautions

When handling tripentylamine, wear appropriate personal protective equipment like gloves, safety goggles, and a respirator in well-ventilated areas [].

- Neutralization Reactions: Triamylamine can neutralize acids, resulting in the formation of salts and water through exothermic reactions .

- Reactivity with Oxidizing Agents: It may react vigorously with strong oxidizing agents, leading to the generation of hazardous byproducts .

- Formation of Quaternary Ammonium Salts: When treated with alkyl halides, triamylamine can form quaternary ammonium salts, which are significant in various applications including as surfactants and emulsifiers .

Triamylamine can be synthesized through several methods:

- Alkylation of Ammonia: A common method involves reacting ammonia with an excess of amyl halides under controlled conditions to yield a mixture of primary, secondary, and tertiary amines .

- Reduction of Nitriles: Another approach includes reducing nitriles using sodium and alcohol, which can yield various amines including triamylamine .

- Catalytic Hydrogenation: The hydrogenation of unsaturated compounds in the presence of catalysts can also produce triamylamine as a byproduct.

Triamylamine has diverse applications across various industries:

- Corrosion Inhibitor: It is used in formulations designed to prevent corrosion in metals by forming protective films on surfaces .

- Insecticidal Preparations: The compound finds utility in agricultural chemicals as part of insecticide formulations .

- Chemical Intermediate: Triamylamine serves as an intermediate in the synthesis of quaternary ammonium compounds and other specialty chemicals .

Interaction studies involving triamylamine have primarily focused on its reactivity profile. Notably:

- Incompatibility with Strong Oxidizers: Triamylamine should not be stored or handled near strong oxidizing agents due to the risk of violent reactions .

- Hazardous Byproducts: When heated or decomposed, triamylamine can produce hazardous byproducts that necessitate careful handling and storage conditions .

Triamylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethylamine | Smaller alkyl groups; commonly used as a base in organic synthesis. | |

| Tributylamine | Larger alkyl groups; used in phase transfer catalysis. | |

| Dipropylamine | Contains two propyl groups; used in pharmaceuticals. |

Triamylamine stands out due to its unique combination of three amyl groups, which contributes to its distinct physical properties and reactivity compared to these similar compounds. Its sterically hindered structure makes it particularly effective as a neutralizing agent in chemical processes .

Physical Description

XLogP3

Boiling Point

242.5 °C

Flash Point

Vapor Density

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant